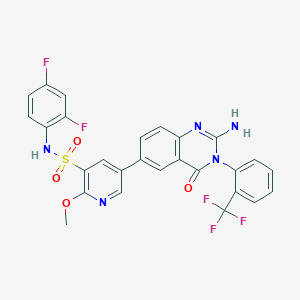

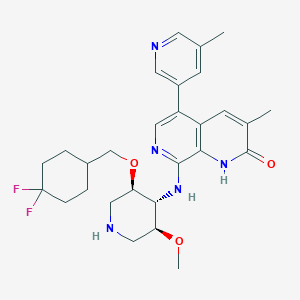

![molecular formula C32H34F3N5O2 B607945 (E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide](/img/structure/B607945.png)

(E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

HG6-64-1 has a wide range of applications in scientific research:

Mechanism of Action

HG6-64-1 exerts its effects by selectively inhibiting the B-Raf kinase. It binds to the ATP-binding site of B-Raf, preventing the phosphorylation and activation of downstream targets in the MAPK/ERK signaling pathway. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells harboring the B-Raf V600E mutation .

Preparation Methods

Synthetic Routes and Reaction Conditions

HG6-64-1 is synthesized through a multi-step chemical process. The synthesis involves the formation of key intermediates, followed by their coupling and subsequent functional group modifications. The detailed synthetic route is protected under patent WO 2011090738 A2, example 9 (XI-1) .

Industrial Production Methods

Industrial production of HG6-64-1 involves scaling up the laboratory synthesis process. The compound is typically produced in batch reactors under controlled conditions to ensure high purity and yield. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

HG6-64-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Reactions are typically carried out in polar solvents at moderate temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .

Comparison with Similar Compounds

Similar Compounds

Vemurafenib: Another B-Raf inhibitor used in the treatment of melanoma with B-Raf V600E mutation.

Dabrafenib: A selective B-Raf inhibitor with similar applications in cancer therapy.

Sorafenib: A multi-kinase inhibitor that targets B-Raf along with other kinases

Uniqueness of HG6-64-1

HG6-64-1 is unique due to its high selectivity and potency against B-Raf V600E. It has an IC50 value of 0.09 μM in B-Raf V600E transformed Ba/F3 cells, making it one of the most effective inhibitors in its class .

Properties

IUPAC Name |

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[(E)-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)ethenyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34F3N5O2/c1-4-39-13-15-40(16-14-39)20-25-9-10-26(18-28(25)32(33,34)35)38-31(41)23-6-5-21(2)22(17-23)7-8-24-19-37-30-27(11-12-36-30)29(24)42-3/h5-12,17-19H,4,13-16,20H2,1-3H3,(H,36,37)(H,38,41)/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBFDGUGXMOMHX-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C=CC4=CN=C5C(=C4OC)C=CN5)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)/C=C/C4=CN=C5C(=C4OC)C=CN5)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34F3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

ANone: HG6-64-1 functions as a potent and selective inhibitor of Germinal Center Kinase (GCK), also known as MAP4K2. [] By inhibiting GCK, HG6-64-1 disrupts downstream signaling pathways, including MAPK cascades, ultimately leading to cell cycle arrest and apoptosis in cancer cells. []

ANone: Yes, research indicates that HG6-64-1 effectively inhibits the growth of Diffuse Large B-cell Lymphoma (DLBCL) cells both in vitro and in vivo. [] In vitro studies demonstrated that HG6-64-1 treatment resulted in reduced viability and G0/G1 cell cycle arrest in DLBCL cell lines. [] Additionally, both intratumoral and intraperitoneal injections of HG6-64-1 significantly reduced tumor growth rate and extended the lifespan of DLBCL xenograft mouse models. []

ANone: While research is ongoing, one study identified GCK expression as a potential prognostic biomarker in DLBCL patients. [] Patients whose tumors did not express GCK had a significantly higher progression-free survival rate compared to those with GCK-expressing tumors. [] This suggests that GCK expression levels could potentially help predict the responsiveness of DLBCL tumors to HG6-64-1 treatment.

ANone: While the provided research primarily focuses on DLBCL, a bioinformatics study identified (E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide as a potentially sensitive drug for ovarian cancer. [] This suggests that further investigation into its therapeutic potential in other cancer types is warranted.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

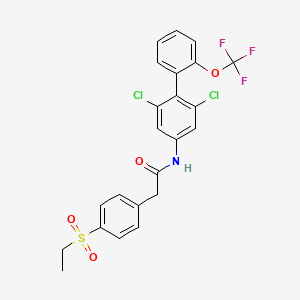

![N-(6-(isopropylsulfonyl)quinolin-4-yl)benzo[d]thiazol-5-amine](/img/structure/B607870.png)

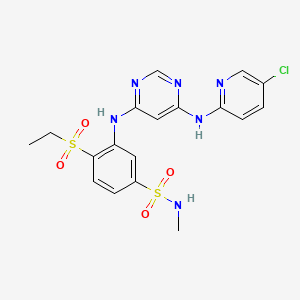

![N-[5-(3,5-dimethylpiperazin-1-yl)-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide;hydrochloride](/img/structure/B607872.png)

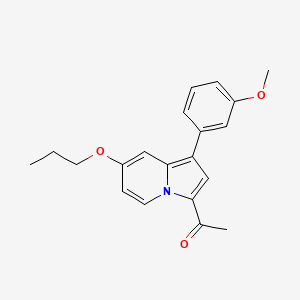

![3-Chloro-N-((S)-1-(2-(dimethylamino)acetamido)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzamide](/img/structure/B607873.png)

![5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide](/img/structure/B607882.png)